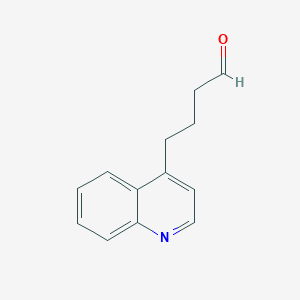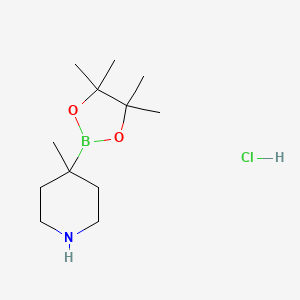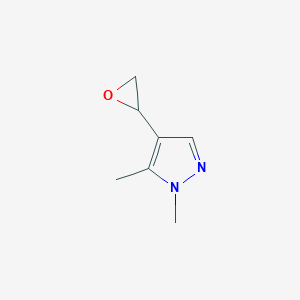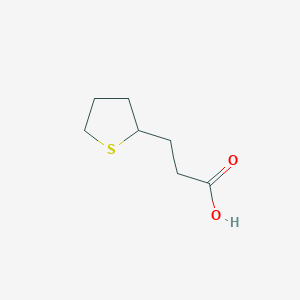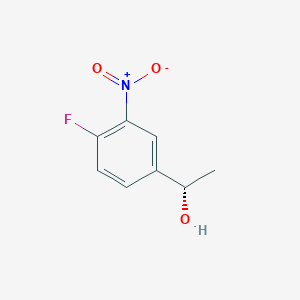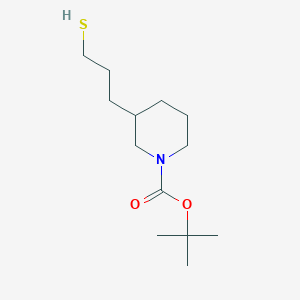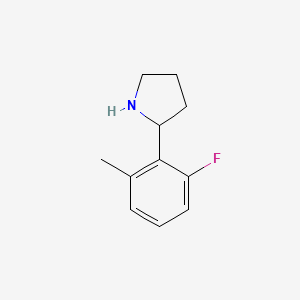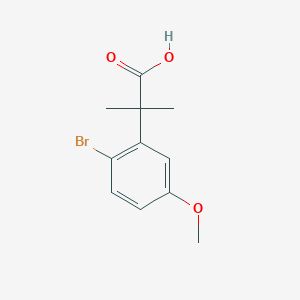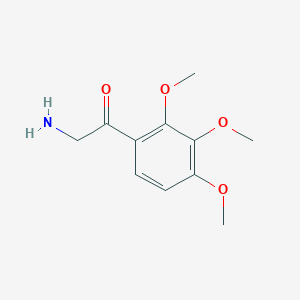
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one is an organic compound with the molecular formula C11H15NO4 It is characterized by the presence of an amino group attached to an ethanone backbone, which is further substituted with a 2,3,4-trimethoxyphenyl group
準備方法
The synthesis of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane in the presence of a base to form the corresponding nitrostyrene. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), to yield the desired amino ketone .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
化学反応の分析
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding oxime or nitro compound using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohol or amine, depending on the reducing agent used. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide may yield the corresponding oxime, while reduction with sodium borohydride may produce the corresponding alcohol .
科学的研究の応用
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes. It may serve as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
作用機序
The mechanism of action of 2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trimethoxyphenyl group allows it to bind to hydrophobic pockets within proteins, while the amino group can form hydrogen bonds with amino acid residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .
類似化合物との比較
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-one can be compared with other similar compounds, such as:
2-Amino-1-(3,4,5-trimethoxyphenyl)ethan-1-one: This compound has a similar structure but differs in the position of the methoxy groups. The difference in substitution pattern can lead to variations in biological activity and chemical reactivity.
2-Amino-1-(2,3,4-trimethoxyphenyl)ethan-1-ol:
2-Amino-1-(3,4-dimethoxyphenyl)ethan-1-one: This compound lacks one methoxy group compared to the target compound, which can influence its chemical properties and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C11H15NO4 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
2-amino-1-(2,3,4-trimethoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15NO4/c1-14-9-5-4-7(8(13)6-12)10(15-2)11(9)16-3/h4-5H,6,12H2,1-3H3 |
InChIキー |
SHVZTYUTRYSBFL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)C(=O)CN)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


